

2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ chemical structure

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$

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Technical Guide: 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$, a crucial isotopically labeled nucleoside analog. This document details its chemical structure, physicochemical properties, synthesis, and applications in metabolic research, offering valuable insights for professionals in drug development and life sciences.

Chemical Structure and Properties

2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ is an isotopologue of 2',3'-O-Isopropylideneadenosine, where five carbon atoms in the ribose moiety are replaced with the stable isotope carbon-13 (^{13}C). This labeling provides a distinct mass shift, making it an invaluable tracer for metabolic studies. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, enhancing its stability and utility in specific chemical syntheses.

The general structure consists of an adenine base linked to a protected ribose sugar. The ^{13}C labeling is specifically on the five carbons of the ribofuranose ring.

Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine and its $^{13}\text{C}_5$ Isotopologue

Property	2',3'-O-Isopropylideneadenosine	2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ (Predicted/Estimated)
Molecular Formula	$\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_4$	$\text{C}_8^{13}\text{C}_5\text{H}_{17}\text{N}_5\text{O}_4$
Molecular Weight	307.31 g/mol [1][2]	312.31 g/mol
CAS Number	362-75-4[1][2]	Not available
Appearance	White to off-white crystalline powder[2]	White to off-white crystalline powder
Melting Point	221-222 °C[1][2]	221-222 °C
Optical Activity $[\alpha]_{20/\text{D}}$	-98.5° (c = 1 in dioxane)[1]	-98.5° (c = 1 in dioxane)
Solubility	Slightly soluble in Dioxane, DMSO, and Methanol[2]	Slightly soluble in Dioxane, DMSO, and Methanol

Spectroscopic Data

Isotopic labeling with ^{13}C significantly impacts the spectroscopic properties of the molecule, particularly in mass spectrometry and ^{13}C NMR.

Mass Spectrometry: The molecular ion peak in the mass spectrum of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ will be shifted by +5 m/z units compared to the unlabeled compound due to the five ^{13}C atoms. High-resolution mass spectrometry can be used to confirm the isotopic enrichment.

NMR Spectroscopy:

- ^1H NMR: The ^1H NMR spectrum is expected to be very similar to the unlabeled compound, although minor changes in chemical shifts and coupling constants might be observed due to the presence of ^{13}C .

- ^{13}C NMR: The ^{13}C NMR spectrum will show strong signals for the five labeled carbon atoms of the ribose moiety. The chemical shifts will be consistent with those of a ribose ring, but the signal intensities will be significantly enhanced.

Table 2: Predicted ^{13}C NMR Chemical Shifts for the Ribose Moiety of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$

Carbon Atom	Predicted Chemical Shift (ppm)
C-1'	~90
C-2'	~85
C-3'	~75
C-4'	~84
C-5'	~62

Note: These are predicted values based on typical shifts for similar nucleoside structures and may vary slightly.

Synthesis and Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$

The synthesis of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ starts with commercially available D-Ribose (U- $^{13}\text{C}_5$). The key step is the protection of the 2' and 3' hydroxyl groups with an isopropylidene group, followed by the coupling of the protected ribose to an adenine derivative.

Experimental Protocol: Synthesis

- Acetylation of D-Ribose (U- $^{13}\text{C}_5$): D-Ribose (U- $^{13}\text{C}_5$) is first per-acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to protect all hydroxyl groups.
- Glycosylation: The per-acetylated $^{13}\text{C}_5$ -ribose is then coupled with a silylated adenine derivative (e.g., N⁶-benzoyl-N⁹-bis(trimethylsilyl)adenine) in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the N-glycosidic bond.

- **Deprotection of Acetyl Groups:** The acetyl protecting groups are selectively removed using a mild base (e.g., ammonia in methanol) to yield Adenosine- $^{13}\text{C}_5$.
- **Isopropylidene Protection:** The resulting Adenosine- $^{13}\text{C}_5$ is reacted with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2',3'-O-isopropylidene acetal.
- **Purification:** The final product is purified by column chromatography on silica gel.



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Caption: Synthesis workflow for 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$.

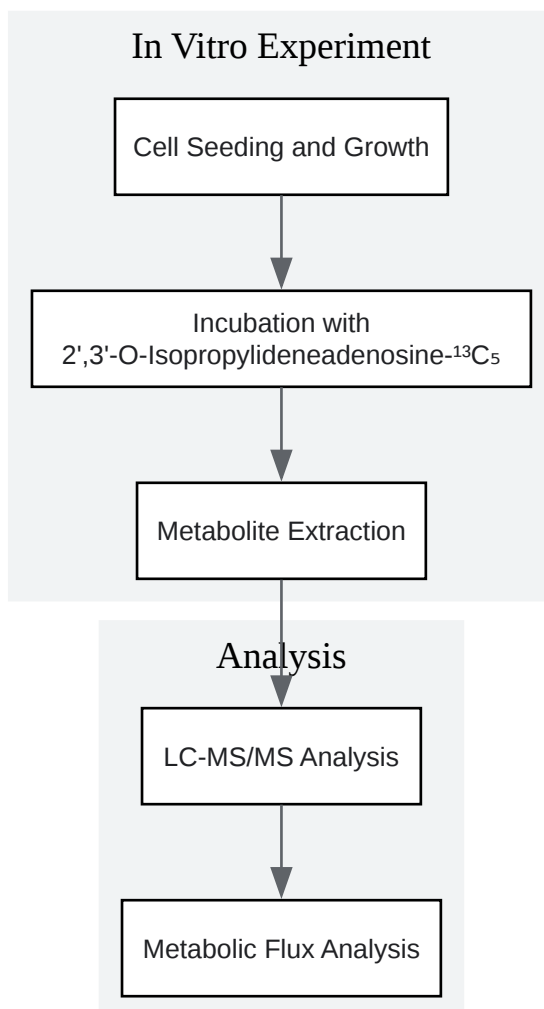
Application in Metabolic Flux Analysis

2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ is an excellent tracer for studying adenosine metabolism and its incorporation into various metabolic pathways. After cellular uptake and deprotection of the isopropylidene group, the $^{13}\text{C}_5$ -adenosine can be traced into nucleotides, nucleic acids, and other downstream metabolites.

Experimental Protocol: Metabolic Tracing in Cell Culture

- **Cell Culture:** Plate cells (e.g., cancer cell lines or primary cells) and grow in standard culture medium until they reach the desired confluency.
- **Isotope Labeling:** Replace the standard medium with a medium containing a known concentration of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
- **Metabolite Extraction:** After the desired labeling period, rapidly quench the metabolism by washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent mixture (e.g., 80% methanol).

- **Sample Analysis:** Analyze the cell extracts using LC-MS/MS or GC-MS to identify and quantify the ^{13}C -labeled metabolites. The mass shift of +5 amu will indicate the incorporation of the ribose moiety from the tracer.
- **Data Analysis:** Determine the fractional enrichment of ^{13}C in the metabolites of interest to calculate metabolic fluxes through the relevant pathways.

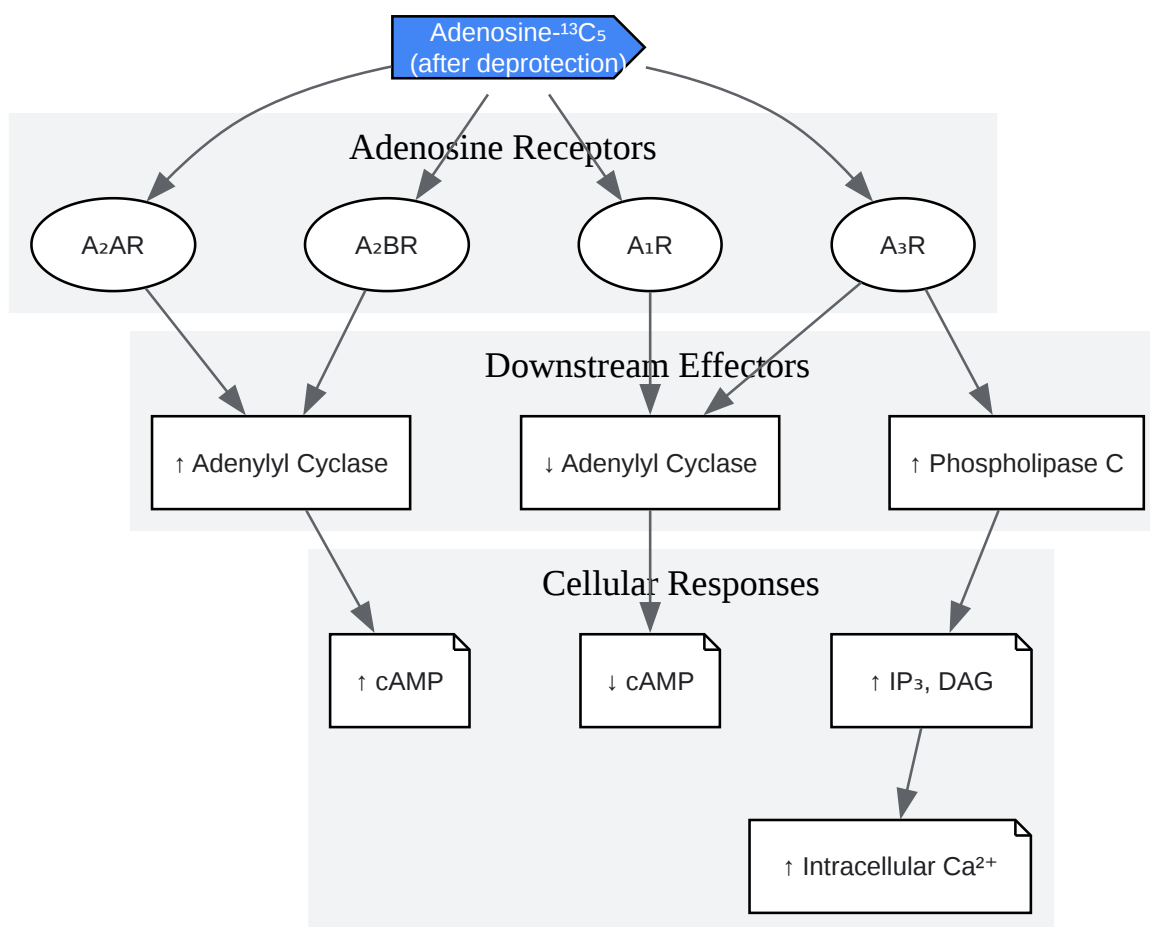


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Caption: Experimental workflow for metabolic tracing using 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$.

Signaling Pathways and Logical Relationships

Adenosine, the deprotected form of the tracer, is a key signaling molecule that acts through four G protein-coupled receptors: A₁, A_{2A}, A_{2B}, and A₃. The activation of these receptors triggers various downstream signaling cascades that regulate a wide range of physiological processes. The ¹³C₅-label allows researchers to track the fate of exogenous adenosine and its influence on these pathways.



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Caption: Simplified adenosine signaling pathways.

Conclusion

2',3'-O-Isopropylideneadenosine-¹³C₅ is a powerful tool for researchers in the fields of drug development, biochemistry, and molecular biology. Its isotopic label allows for precise tracking of adenosine metabolism and its role in cellular signaling. The experimental protocols provided

in this guide offer a starting point for incorporating this valuable reagent into various research applications. The structured data and visualizations aim to facilitate a deeper understanding of its chemical properties and biological significance.

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References

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- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
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